Ethyl vinyl ketone
Overview
Description
Ethyl vinyl ketone, also known as 1-penten-3-one, is an organic compound with the molecular formula C5H8O. It is a clear, colorless to amber liquid with a pungent, mustard-like odor. This compound is primarily used as a reagent in organic synthesis and is known for its reactivity due to the presence of both a vinyl group and a carbonyl group.
Mechanism of Action
Target of Action
Ethyl vinyl ketone (EVK) is a secondary conjugated carbonyl compound . It is a reactive electrophilic substance (RES) that can interact with various biological targets .
Mode of Action
The mode of action of EVK involves its interaction with its targets, leading to changes in their function. For instance, EVK can activate the MRP4-dependent eATP accumulation, working upstream of H2O2 burst in Arabidopsis . This activation leads to an increase in guard cell K+ efflux, resulting in stomatal closure .
Biochemical Pathways
EVK affects several biochemical pathways. It has been shown to play a regulatory role in the jasmonic acid (JA) pathway . EVK can stimulate the production of eATP mainly by MRP4 . The eATP works upstream of H2O2, and NADPH-dependent H2O2 burst is regulated by DORN1 .
Pharmacokinetics
It is known that evk is a volatile compound , suggesting that it could be rapidly absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.
Result of Action
The result of EVK’s action is the modulation of various biological processes. For example, it can mediate stomatal closure in plants by increasing guard cell K+ efflux . This can help plants regulate their water loss and improve their resistance to pathogens .
Action Environment
The action of EVK can be influenced by environmental factors. For instance, its volatility suggests that it could be affected by temperature and pressure . Moreover, it is known to be a UV-sensitive compound , indicating that exposure to sunlight could affect its stability and efficacy. It is also worth noting that EVK has a wide distribution in the environment, particularly in foods, which represents a broad human exposure .
Biochemical Analysis
Biochemical Properties
Ethyl vinyl ketone plays a significant role in biochemical reactions due to its reactive carbonyl group. It is known to interact with various enzymes, proteins, and other biomolecules through covalent modification. One of the key interactions is with nucleophilic residues such as cysteine, lysine, and histidine in proteins via Michael addition reactions . This interaction can lead to the formation of protein adducts, which may alter the function of the modified proteins. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as those involved in the PI3K-Akt signaling pathway, by covalently modifying critical residues .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to impair spatial memory and activate hippocampal glial cells in mice, indicating its potential impact on brain function . Additionally, it can induce cell death in certain cell types, such as melanoma cells and GT1-7 cells, through mechanisms involving oxidative stress and disruption of cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as an electrophilic alkene, making it a potent Michael acceptor. This property allows this compound to form covalent bonds with nucleophilic residues in proteins, leading to the formation of protein adducts . These adducts can inhibit or activate enzymes, alter protein function, and affect gene expression. For example, this compound has been shown to inhibit the interaction between the epidermal growth factor receptor and PI3K, thereby suppressing the PI3K-Akt signaling pathway . This inhibition can result in altered cellular processes such as autophagy, glucose metabolism, and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to polymerize readily with heat or in the presence of alkali, which can affect its stability and reactivity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, including respiratory organ damage and immune activation . Additionally, the formation of DNA-damaging adducts over time suggests potential mutagenic and carcinogenic risks associated with prolonged exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild irritation and reversible cellular changes. At higher doses, it can lead to severe toxic effects, including respiratory distress, liver and kidney damage, and neurological impairments . Studies have shown that this compound can impair spatial memory and activate glial cells in the hippocampus of mice at doses as low as 1 mg/kg . These findings highlight the importance of dosage considerations in assessing the safety and toxicity of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role as a reactive electrophilic substance. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its conversion into less reactive metabolites . Additionally, this compound can influence metabolic flux and metabolite levels by interacting with key enzymes involved in cellular metabolism. For example, its inhibition of the PI3K-Akt signaling pathway can affect glucose metabolism and energy production in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes . This compound can also be transported by specific binding proteins or transporters, which facilitate its localization and accumulation in certain cellular compartments . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it may interact with enzymes involved in protein folding and modification . Additionally, this compound can accumulate in the nucleus, where it may influence gene expression by forming adducts with DNA or nuclear proteins . The subcellular localization of this compound is crucial for understanding its biochemical effects and potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl vinyl ketone can be synthesized through various methods. One common method involves the reaction of ethylene with a mixture of propionyl chloride, aluminum trichloride, and carbon disulfide . Another method involves the condensation of acetone and formaldehyde, followed by dehydration . Additionally, it can be prepared by the Mannich reaction involving diethylammonium chloride and acetone .
Industrial Production Methods
Industrial production of this compound typically involves the use of low-cost and commercially available reagents such as ethyl chloroformate and diisopropylethylamine . This method is efficient and can be applied to the synthesis of various natural products and complex molecules.
Chemical Reactions Analysis
Types of Reactions
Ethyl vinyl ketone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.
Polymerization: It can polymerize readily with heat or in the presence of alkali.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Polymerization: Polymerization can be initiated by ultraviolet or gamma radiation.
Major Products Formed
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and other reduced compounds.
Substitution: Substituted ketones and other derivatives.
Polymerization: Cross-linked polymers and colored polymers with intramolecular aldol linkages.
Scientific Research Applications
Ethyl vinyl ketone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl vinyl ketone can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl vinyl ketone: Contains a phenyl group, which affects its reactivity and polymerization behavior.
Higher Alkyl Vinyl Ketones: These compounds have longer alkyl chains, which influence their physical properties and reactivity.
This compound is unique due to its combination of a vinyl group and a carbonyl group, making it highly reactive and versatile in various chemical reactions and applications.
Properties
IUPAC Name |
pent-1-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDVCMBCGBIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29697-33-4 | |
Record name | 1-Penten-3-one, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29697-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5025318 | |
Record name | Ethyl vinyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odour | |
Record name | 1-Penten-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
38.00 °C. @ 60.00 mm Hg | |
Record name | 1-Penten-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in most organic solvents, Miscible at room temperature (in ethanol) | |
Record name | 1-Penten-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.842-0.848 | |
Record name | 1-Penten-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1629-58-9 | |
Record name | 1-Penten-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1629-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Pentene-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Penten-3-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81211 | |
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Record name | 1-Penten-3-one | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl vinyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl vinyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL VINYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0053Y1AZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1-Penten-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl Vinyl Ketone?
A1: The molecular formula of this compound is C5H8O, and its molecular weight is 84.12 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, infrared spectrometry (IR) has been used to investigate the thermal degradation behavior of EVK polymers. [] Additionally, UV-visible spectroscopy has been employed to measure the wavelength dependence of its gas-phase absorption cross-sections. []
Q3: How reactive is this compound with nucleophiles?
A3: this compound, as an α,β-unsaturated ketone, readily reacts with nucleophiles via Michael addition. Studies have shown its high reactivity with the nucleophilic thiol group of Glutathione (GSH). []
Q4: Can this compound participate in Diels-Alder reactions?
A4: Yes, this compound can act as a dienophile in Diels-Alder reactions. Research shows its successful use in reactions with various dienes, including cyclopentadiene, methylcyclopentadiene, isoprene, and 2,3-dimethylbutadiene. [, ]
Q5: What role does this compound play in the synthesis of Stachybotrin D?
A5: Research suggests using isopropyl vinyl ketone, a close analog of EVK, in the Robinson annulation step of Stachybotrin D synthesis as a greener alternative to incorporate a methyl group. []
Q6: How does this compound interact with biological systems?
A6: this compound acts as a reactive electrophilic substance (RES). Studies have shown it can activate K+ efflux in Arabidopsis, leading to stomatal closure. This process involves interactions with MRP4 and RBOH proteins and subsequent H2O2 production. [, ]
Q7: Can this compound form adducts with biomolecules?
A7: Yes, EVK can form adducts with nucleophilic sites in proteins. One study identified an EVK adduct formed with the N-terminal valine in hemoglobin (Hb) in human blood samples. []
Q8: Does this compound induce any specific cellular responses?
A8: Research shows that EVK treatment increases H2O2 and intracellular calcium concentrations in Arabidopsis thaliana mesophyll cells. It also influences the expression of defense genes like WRKY53 and TGA5. []
Q9: What is the primary target organ of this compound toxicity?
A9: Inhalation studies indicate the nasal cavity as the major target organ for EVK toxicity in both rats and mice, causing lesions in the olfactory and respiratory epithelium. [, ]
Q10: What is known about the general toxicity of this compound?
A10: this compound is considered a reactive, direct-acting gaseous irritant. Its toxicity primarily affects the upper respiratory tract. [, ] Further research is necessary to fully understand its potential long-term effects.
Q11: What is known about the thermal degradation behavior of this compound polymers?
A11: Studies using thermogravimetry (TG) show that the thermal degradation of EVK polymers is influenced by the structure of substituents and the type of initiators used during polymerization. []
Q12: Have there been any computational studies on this compound?
A12: Yes, quantum mechanical studies have been conducted to understand the oxidation of EVK initiated by OH radicals. These studies involved calculating the potential energy surface and rate coefficients for various reaction pathways. []
Q13: Have any studies used computational methods to investigate the reactions of this compound?
A13: Yes, QM/MM simulations have been used to study the 1,3-dipolar cycloaddition reaction between pyridazinium dicyanomethanide and EVK in various solvents. These simulations provided insights into the mechanism and solvent effects on the reaction. []
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